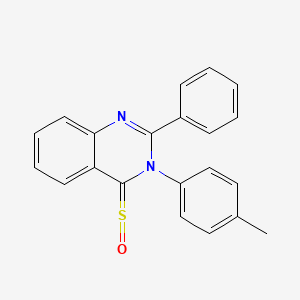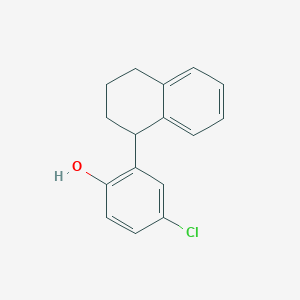
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4th position and a tetrahydronaphthalenyl group at the 2nd position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene and 4-chlorophenol.
Friedel-Crafts Alkylation: The key step involves a Friedel-Crafts alkylation reaction where 1,2,3,4-tetrahydronaphthalene is alkylated with 4-chlorophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)quinone.
Reduction: Formation of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and tetrahydronaphthalenyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chlorophenol: Lacks the tetrahydronaphthalenyl group, resulting in different chemical and biological properties.
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol: Lacks the chloro group, leading to variations in reactivity and applications.
4-Bromo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol: Similar structure but with a bromo group instead of a chloro group, affecting its chemical behavior.
Uniqueness
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is unique due to the presence of both the chloro and tetrahydronaphthalenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
86763-46-4 |
|---|---|
分子式 |
C16H15ClO |
分子量 |
258.74 g/mol |
IUPAC名 |
4-chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C16H15ClO/c17-12-8-9-16(18)15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14,18H,3,5,7H2 |
InChIキー |
NLGSVXHHJNPERN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
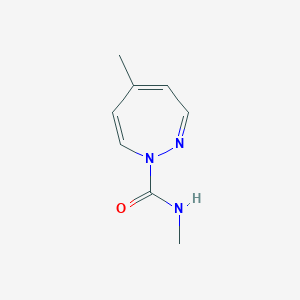
![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
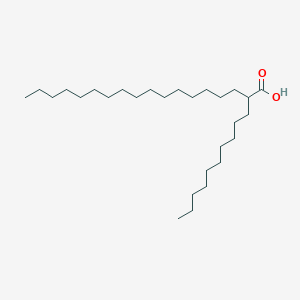
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)
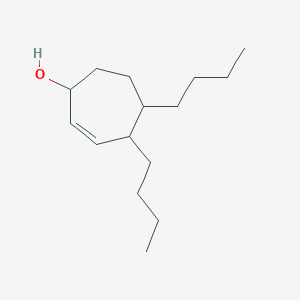
![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
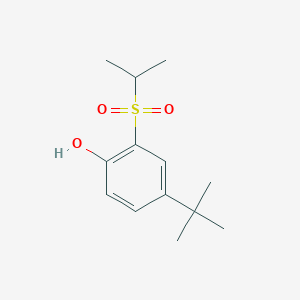
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
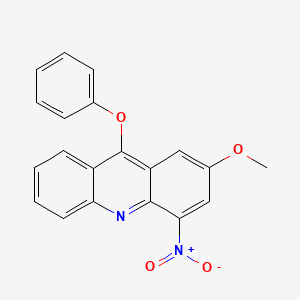
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
